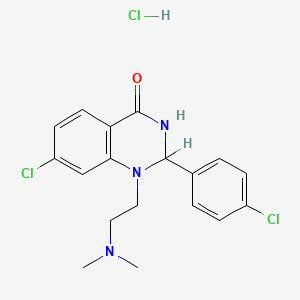

7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl

Description

7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl is a dihydroquinazolinone derivative characterized by:

- A dihydroquinazolinone core (2,3-dihydro-4(1H)-quinazolinone), providing partial saturation of the heterocyclic ring.

- 1-(2-(Dimethylamino)ethyl) side chain, contributing to basicity and solubility via HCl salt formation.

- Molecular weight: ~398.71 g/mol (calculated for the HCl salt).

Properties

CAS No. |

3528-73-2 |

|---|---|

Molecular Formula |

C18H20Cl3N3O |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

7-chloro-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C18H19Cl2N3O.ClH/c1-22(2)9-10-23-16-11-14(20)7-8-15(16)18(24)21-17(23)12-3-5-13(19)6-4-12;/h3-8,11,17H,9-10H2,1-2H3,(H,21,24);1H |

InChI Key |

RWLSGXQXRWWNNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

Key Literature Procedures

One-pot synthesis of 2-chloromethyl-4(3H)-quinazolinones:

An improved method involves reacting o-aminobenzoic acids with chloroacetonitrile in methanol under nitrogen with sodium methoxide catalyst. This produces 2-chloromethylquinazolinones with approximately 60% overall yield in a simplified, one-flask process, which is advantageous for industrial application.Chlorination and substitution:

Chlorination at position 7 is typically introduced on the starting o-aminobenzoic acid or early intermediates. The 4-chlorophenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the precursor's leaving groups.N-Alkylation with 2-(dimethylamino)ethyl halides:

The attachment of the dimethylaminoethyl side chain is achieved by alkylation of the quinazolinone nitrogen using 2-(dimethylamino)ethyl chloride or bromide under basic conditions, often in polar aprotic solvents to maximize yield and minimize side reactions.Hydrochloride salt formation:

The free base is converted to its hydrochloride salt by treatment with HCl in an alcoholic solvent (e.g., ethanol), resulting in improved solubility and stability for pharmaceutical applications.

Notes on Reaction Conditions and Optimization

- Solvent choice: Methanol is commonly used in quinazolinone core formation, while alkylation steps may require solvents like DMF or acetonitrile.

- Temperature control: Core formation and chlorination steps are typically conducted at ambient to reflux temperatures depending on reagents. Alkylation is often performed at room temperature to avoid decomposition.

- Purification: Crude products are purified by recrystallization or silica gel chromatography using ethyl acetate/petroleum ether mixtures to achieve high purity.

- Yields: The overall synthetic yield is generally moderate to high (~50-70%), with the one-pot quinazolinone formation step being critical for efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions under the influence of strong oxidizing agents.

Reduction: Reduction reactions could be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 369.25 g/mol. The compound features a quinazolinone core structure, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit promising anticancer properties. In particular, 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl has been studied for its ability to inhibit tumor growth in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural features allow it to interact effectively with bacterial membranes, leading to cell lysis.

- Case Study : In vitro studies have shown that 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Data Table: Biological Activities of 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-one hydrochloride would depend on its specific biological target. Generally, quinazolinone derivatives might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Rigidity vs. Flexibility: The target’s dihydro core and dimethylaminoethyl chain introduce conformational flexibility compared to fully aromatic quinazolines (e.g., 4c) .

- Solubility: The HCl salt form and polar dimethylaminoethyl group enhance aqueous solubility relative to non-ionizable analogues (e.g., 4c, compound).

- Substituent Diversity: Halogenation: Both the target and 4c feature dual chloro substituents, likely improving membrane permeability . Side Chains: The dimethylaminoethyl group (target) contrasts with piperazinyl () and phenylethynyl (4c) groups, affecting target binding and pharmacokinetics .

Spectroscopic and Physical Properties

- NMR: The target’s dimethylaminoethyl group would show a singlet at δ ~2.2–2.5 (N(CH₃)₂) and triplet/multiplet signals for the ethyl chain. Aromatic protons (e.g., 4-chlorophenyl) align with δ 7.4–8.6 in analogues like 4c .

- IR :

- Melting Points : The target’s HCl salt likely has a higher melting point than neutral analogues (e.g., compound).

Pharmacological Implications (Inferred from Structure)

- Dimethylaminoethyl Group: May facilitate interactions with enzymatic active sites (e.g., acetylcholine esterase) or improve blood-brain barrier penetration.

- Dual Chloro Substituents : Could enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

- Piperazinyl vs. Dimethylaminoethyl: While both improve solubility, piperazinyl groups () often enhance metabolic stability compared to tertiary amines .

Biological Activity

7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl, commonly referred to as a quinazolinone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazolinones have been widely studied for their anticancer, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound can be synthesized through various methods involving the condensation of appropriate aniline derivatives with carbonyl compounds. The structural formula is represented as follows:

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The specific compound under discussion has been evaluated for its cytotoxicity using the MTT assay, revealing promising results against these cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 10 |

| A549 | 12 |

These results suggest that the compound may inhibit cancer cell proliferation effectively.

The mechanism by which quinazolinone derivatives exert their anticancer effects often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, inhibition of the EGFR (epidermal growth factor receptor) pathway has been documented in related compounds, leading to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies

- Cytotoxicity Evaluation : A study conducted by Oleiwi et al. synthesized several quinazolinone derivatives and assessed their cytotoxic activity against human cancer cell lines. The findings indicated that certain derivatives exhibited higher selectivity toward cancer cells compared to normal fibroblast cells, underscoring their potential as targeted anticancer agents .

- In Vivo Studies : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Preliminary studies have shown that quinazolinone derivatives can significantly reduce tumor size in animal models when administered at specific dosages.

Q & A

Q. What are the optimized synthetic routes for 7-Chloro-2-(4-chlorophenyl)-2,3-dihydro-1-(2-(dimethylamino)ethyl)-4(1H)-quinazolinone HCl?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the quinazolinone core via condensation of anthranilic acid derivatives with carbonyl-containing reagents under acidic conditions .

- Substitution : Introduction of the 4-chlorophenyl group using nucleophilic aromatic substitution (SNAr) with appropriate chloroaryl reagents.

- Functionalization : Attachment of the dimethylaminoethyl side chain via alkylation or reductive amination .

Optimization Parameters : - Temperature: 60–80°C for cyclization to avoid side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purity Control: Thin-layer chromatography (TLC) and recrystallization in ethyl acetate are used to monitor and isolate intermediates .

Q. How is the purity and structural identity of this compound validated?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm the presence of the quinazolinone core, aromatic protons (δ 7.2–8.1 ppm), and dimethylaminoethyl protons (δ 2.2–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 434.1 for CHClNO) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and dihedral angles, with refinement using SHELXL software .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent Change | Observed Impact | Reference |

|---|---|---|

| Replacement of dimethylaminoethyl with diethylaminoethyl | Reduced solubility but increased lipophilicity, altering membrane permeability | |

| Addition of fluorine at position 7 | Enhanced antimicrobial potency due to electronegativity effects |

- Experimental Design :

- In Vitro Assays : Test modified analogs against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution (MIC values).

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution to predict binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies.

- Solubility Issues : Use dimethyl sulfoxide (DMSO) with ≤1% v/v to prevent solvent toxicity .

- Target Selectivity : Perform kinase profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Case Study : A 2023 study resolved conflicting cytotoxicity data by correlating results with cellular uptake efficiency via LC-MS quantification of intracellular drug concentration .

Q. What computational tools are recommended for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding modes to receptors (e.g., GABA receptors) .

- Molecular Dynamics (MD) : GROMACS or AMBER simulate ligand-receptor stability over 100-ns trajectories .

- Pharmacophore Modeling : MOE (Molecular Operating Environment) identifies critical interaction points (e.g., hydrogen bonds with Ser205 in target enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.